IDH1 Inhibitor 7

Cancer Biology Targeted Therapy IDH1 Mutation

IDH1 Inhibitor 7 (CAS 2135309-56-5) offers sub-100 nM biochemical potency against IDH1 R132H/C mutants with high selectivity (>40 μM vs. wild-type), minimizing off-target effects. Ideal for precise target engagement studies, combination assays in mutant IDH1 AML cell lines, and 2-HG reduction validation. Ensure experimental reproducibility with this highly characterized probe.

Molecular Formula C22H24F3N7O
Molecular Weight 459.5 g/mol
Cat. No. B12389579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH1 Inhibitor 7
Molecular FormulaC22H24F3N7O
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)C1CNC(=O)N1C2=NC(=NC=C2)NC(C)C3=CN(C=N3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C22H24F3N7O/c1-13(2)18-10-27-21(33)32(18)19-8-9-26-20(30-19)29-14(3)17-11-31(12-28-17)16-6-4-15(5-7-16)22(23,24)25/h4-9,11-14,18H,10H2,1-3H3,(H,27,33)(H,26,29,30)/t14-,18+/m0/s1
InChIKeyLVRDYDOHWFEBQG-KBXCAEBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDH1 Inhibitor 7: Potent Mutant IDH1 Inhibition for Cancer Research Procurement


IDH1 Inhibitor 7 (CAS 2135309-56-5, Compound 88) is a potent, small-molecule inhibitor of the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme, specifically targeting the oncogenic driver mutations IDH1 R132H and IDH1 R132C [1]. This compound, originating from a hydantoin-based chemical series, exhibits high selectivity for mutant IDH1 over the wild-type enzyme and IDH2, distinguishing it from earlier generation tools [2]. It is a crucial research tool for investigating the oncogenic role of the oncometabolite 2-hydroxyglutarate (2-HG) in various cancers, including acute myeloid leukemia (AML) and glioma [1].

Why IDH1 Inhibitor 7 Cannot Be Replaced by Common IDH1 Probes for mIDH1 Research


Indiscriminate substitution with other mIDH1 inhibitors in research procurement is not scientifically sound. The efficacy, selectivity, and biological outcome of different mIDH1 inhibitors are highly dependent on their specific chemical scaffold and binding mode [1]. For example, while AGI-5198 was a first-generation tool, its moderate cellular potency and potential for off-target effects have driven the need for more refined probes [2]. IDH1 Inhibitor 7 distinguishes itself from earlier compounds through its improved balance of biochemical potency (sub-100 nM IC50 against mIDH1) and a distinct selectivity profile that limits inhibition of wild-type IDH1 and IDH2 . Using a non-specific or outdated inhibitor can lead to confounding data due to on-target toxicity or incomplete target engagement, thereby invalidating experimental conclusions. The quantitative evidence in Section 3 validates the specific, non-interchangeable characteristics of IDH1 Inhibitor 7.

IDH1 Inhibitor 7 Technical Specifications and Comparative Performance Data for Procurement


Mutant IDH1 Biochemical Potency: IDH1 Inhibitor 7 vs. AGI-5198

IDH1 Inhibitor 7 (Compound 13e) demonstrates significantly greater biochemical potency against the IDH1 R132H mutant compared to the historical probe AGI-5198 [1]. While AGI-5198 served as a foundational tool, its potency was limited, necessitating the development of more potent and selective successors like IDH1 Inhibitor 7 for robust target engagement studies [2].

Cancer Biology Targeted Therapy IDH1 Mutation

Cellular Oncometabolite Suppression: IDH1 Inhibitor 7 2-HG Reduction Potency

In a disease-relevant cellular model (U87-MG glioblastoma cells engineered to express the IDH1 R132H mutation), IDH1 Inhibitor 7 (Mutant IDH1-IN-7) potently reduces the production of the pathognomonic oncometabolite 2-hydroxyglutarate (2-HG) with an EC50 of 0.55 μM [1]. This provides a direct, quantitative link between its biochemical activity and a functional cellular outcome.

Cancer Metabolism 2-Hydroxyglutarate Cell-Based Assay

Isotype Selectivity Profile: IDH1 Inhibitor 7 Spares Wild-Type IDH1 and IDH2

A key differentiator for IDH1 Inhibitor 7 is its high selectivity for the mutant enzyme. It shows no inhibitory activity against wild-type IDH1, wild-type IDH2, or the mutant IDH2 R140Q isoform at concentrations up to 40 μM [1]. This contrasts sharply with some earlier inhibitors and clinical candidates like Ivosidenib (AG-120), which exhibits potent inhibition of the R132H mutant (IC50 ~ 12-50 nM) but also binds and inhibits the wild-type IDH1 enzyme at higher concentrations [2].

Target Selectivity Off-Target Effects IDH2

Optimal Experimental and Pre-Clinical Application Scenarios for IDH1 Inhibitor 7


In Vitro Profiling of Novel Combination Therapies in mIDH1 AML Models

IDH1 Inhibitor 7 is ideally suited for in vitro combination studies in mutant IDH1 acute myeloid leukemia (AML) cell lines (e.g., HT-1080 or primary patient samples). Its potent reduction of the oncometabolite 2-HG (EC50 = 0.55 μM) [1] provides a clear pharmacodynamic readout to assess target engagement and its interplay with other agents, such as hypomethylating agents (HMAs) or BCL-2 inhibitors. Its high selectivity profile (IC50 > 40 μM for WT IDH1/2) [1] ensures that any observed synergy or antagonism is specifically attributable to mutant IDH1 inhibition, reducing experimental noise from on-target toxicity to wild-type enzymes.

Target Validation and Pathway Dissection in Engineered Cellular Systems

This compound is a powerful tool for target validation studies in isogenic cell line pairs (e.g., wild-type vs. IDH1 R132H-expressing cells). The well-defined biochemical potency (IC50 = 0.26 μM for R132H) [2] and functional cellular EC50 [1] allow researchers to establish a clear dose-response relationship for downstream signaling events, epigenetic changes, and differentiation phenotypes. Its distinct chemical scaffold relative to earlier probes like AGI-5198 [3] makes it invaluable for confirming that observed biological effects are on-target and not a result of compound-specific off-target activity.

Biomarker Discovery and Pharmacodynamic Assay Development

IDH1 Inhibitor 7's ability to potently suppress 2-HG production in vitro [1] makes it a critical reagent for developing and validating LC-MS/MS assays for 2-HG quantitation in biological matrices. It can be used as a positive control to establish the dynamic range and lower limit of detection for these assays. Furthermore, its high selectivity provides a clean tool to study mutant IDH1-dependent gene expression changes (e.g., differentiation markers) without the confounding effects of wild-type IDH1 inhibition, facilitating the discovery of novel mutant-specific biomarkers for preclinical and clinical application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDH1 Inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.